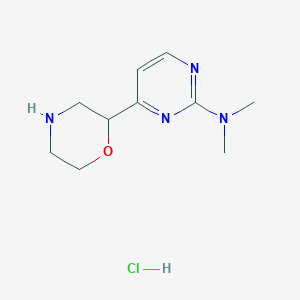
N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride: is a chemical compound with the molecular formula C10H18Cl2N4O and a molecular weight of 281.18 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol . The product is then purified through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It is often used in cell culture experiments to investigate its potential as a therapeutic agent .
Medicine: In medicine, this compound is being explored for its potential use in drug development. It has shown promise in preclinical studies as a potential treatment for certain diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: This compound is similar in structure and is also used in research and development.
N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride: A closely related compound with similar applications.
Uniqueness: N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;/h3-4,9,11H,5-7H2,1-2H3;1H |
InChI Key |
CCEHYJVBXLONSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















